N-(2-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(2-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
1. Synthesis and Biological Evaluation
Novel heterocyclic compounds, including N-(2-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide, are synthesized for potential biological applications. These compounds are often evaluated for their analgesic, anti-inflammatory, and anti-cancer properties. For instance, Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized similar compounds demonstrating significant inhibitory activity on COX-2, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
2. Molecular Interaction Studies
Research by Shim et al. (2002) on a structurally similar compound revealed its molecular interactions with the CB1 cannabinoid receptor. This kind of study helps understand the compound's binding and activity at molecular levels, aiding in the development of specific receptor-targeted drugs (Shim et al., 2002).
3. Polyamide Synthesis
Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine, incorporating piperazine structures. Such polyamides have applications in material science, particularly in creating novel polymers with specific chemical and physical properties (Hattori & Kinoshita, 1979).
4. Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, showcasing their antitubercular and antibacterial activities. This emphasizes the potential of such compounds in developing new antimicrobial agents (Bodige et al., 2020).
5. Cancer Research
Lee et al. (2013) conducted a study on a compound with a similar piperazine-1-carboxamide structure, demonstrating its potential in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth (Lee et al., 2013).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-7-9-23(10-8-22)17(24)19-13-6-4-3-5-12(13)18/h3-6,11H,7-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIIVNAKAQZWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
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